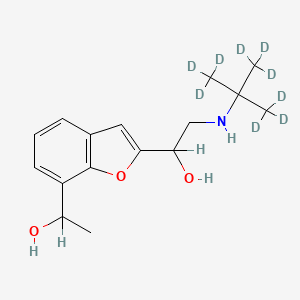

1'-Hydroxy bufuralol-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,10,13,17-19H,9H2,1-4H3/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYMTYBCXVOBBB-WVZRYRIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662008 |

Source

|

| Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185069-74-2 |

Source

|

| Record name | 1-[7-(1-Hydroxyethyl)-1-benzofuran-2-yl]-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1'-Hydroxy Bufuralol-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Hydroxy bufuralol-d9 is the deuterium-labeled analog of 1'-hydroxy bufuralol (B1668043), the primary metabolite of the β-adrenergic blocker bufuralol. Its principal application in research and drug development lies in its use as a stable isotope-labeled internal standard for quantitative bioanalytical assays. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of its non-labeled counterpart, 1'-hydroxy bufuralol, in complex biological matrices such as plasma and microsomes using mass spectrometry-based methods. This technical guide provides an in-depth overview of this compound, including its properties, relevant experimental protocols, and the metabolic pathway of its parent compound, bufuralol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Chemical Name | α²-[[(1,1-Dimethylethyl-d₉)amino]methyl]-α⁷-methyl-2,7-benzofurandimethanol |

| CAS Number | 1185069-74-2 |

| Molecular Formula | C₁₆H₁₄D₉NO₃ |

| Molecular Weight | 286.41 g/mol |

| Appearance | Off-White to Pale Yellow Solid |

| Storage Conditions | -20°C |

Metabolic Pathway of Bufuralol

Bufuralol undergoes extensive metabolism, primarily through hydroxylation at the 1'-position of the ethyl group, to form 1'-hydroxy bufuralol. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, making bufuralol a widely used probe substrate to assess CYP2D6 activity and inhibition.

Caption: Metabolic conversion of Bufuralol to 1'-Hydroxy bufuralol.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes

This protocol describes a typical procedure to assess the inhibitory potential of a test compound on bufuralol 1'-hydroxylation, a marker for CYP2D6 activity. This compound would be used as an internal standard in the subsequent LC-MS/MS analysis.

Materials:

-

Human Liver Microsomes (HLMs)

-

Bufuralol hydrochloride

-

This compound (as internal standard)

-

Test compound

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Trichloroacetic acid (TCA) or other protein precipitation agent

-

96-well plates

-

Incubator/shaker

-

Centrifuge

Procedure:

-

Preparation of Reagents: Prepare stock solutions of bufuralol, the test compound, and the internal standard (this compound) in an appropriate solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)

-

Potassium phosphate buffer

-

Test compound at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes) with shaking.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing the internal standard (this compound). A common ratio is 2:1 or 3:1 (solvent:incubation volume).

-

Alternatively, protein precipitation can be achieved by adding an acid like trichloroacetic acid.

-

Vortex the plate thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the samples by LC-MS/MS to quantify the amount of 1'-hydroxy bufuralol formed.

-

LC-MS/MS Analysis of 1'-Hydroxy Bufuralol

This section outlines a general LC-MS/MS method for the quantification of 1'-hydroxy bufuralol, for which this compound serves as the internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run from 5% to 95% B over several minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions (Illustrative):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1'-Hydroxy bufuralol | 278.2 | 185.1 | To be optimized |

| This compound (IS) | ~287.2 | To be determined | To be optimized |

Note: The precursor ion for the d9-labeled standard is expected to be m/z 287.2, assuming the protonated molecule [M+H]⁺. The product ion and collision energy must be optimized in the laboratory by infusing a solution of the standard into the mass spectrometer.

Data Presentation

The following table summarizes kinetic parameters for bufuralol 1'-hydroxylation by different CYP2D6 variants, illustrating the type of quantitative data that can be generated using assays where this compound would be an appropriate internal standard.

| CYP2D6 Variant | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) |

| CYP2D6.1 (Wild Type) | 2.5 ± 0.4 | 14.2 ± 1.5 |

| CYP2D6.10 | 15.2 ± 2.1 | 4.8 ± 0.6 |

| CYP2D6.17 | 8.9 ± 1.2 | 3.1 ± 0.4 |

Data are representative and compiled from various literature sources. Actual values may vary depending on the experimental system.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a CYP2D6 inhibition study from sample preparation to data analysis.

Caption: Workflow for a CYP2D6 inhibition assay.

An In-depth Technical Guide to the Synthesis of 1'-Hydroxy bufuralol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1'-Hydroxy bufuralol-d9, a deuterated metabolite of the β-adrenergic blocker bufuralol (B1668043). This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant biological context.

Introduction

1'-Hydroxy bufuralol is the primary metabolite of bufuralol, formed through the oxidative action of cytochrome P450 enzymes, predominantly CYP2D6.[1][2][3][4][5][6][7] The deuterated analog, this compound, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in mass spectrometry-based assays allows for accurate quantification of the non-labeled metabolite, mitigating matrix effects and improving analytical precision.

This guide details a proposed chemical synthesis of this compound, proceeding through the preparation of the deuterated precursor, bufuralol-d9, followed by a selective benzylic oxidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄D₉NO₃ | [8][9][10] |

| Molecular Weight | 286.41 g/mol | [8][9][10] |

| CAS Number | 1185069-74-2 | [8][9][10] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Purity | >95% (typically analyzed by HPLC) | [8] |

| Storage Conditions | -20°C, Hygroscopic, Under Inert Atmosphere | [4] |

Proposed Synthesis of this compound

Stage 1: Synthesis of Bufuralol-d9

The synthesis of bufuralol-d9 can be envisioned through the reaction of a suitable benzofuran-derived epoxide with deuterated tert-butylamine (B42293) (tert-butylamine-d9).

Reaction Scheme:

Caption: Proposed synthesis of Bufuralol-d9.

Experimental Protocol: Synthesis of Bufuralol-d9

-

Materials:

-

2-(oxiran-2-yl)-7-ethyl-benzofuran

-

tert-Butylamine-d9

-

Anhydrous ethanol (B145695)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of 2-(oxiran-2-yl)-7-ethyl-benzofuran (1 equivalent) in anhydrous ethanol in a round-bottom flask, add tert-butylamine-d9 (1.2 equivalents).

-

The reaction mixture is stirred and heated to reflux under an inert atmosphere (argon or nitrogen).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford bufuralol-d9.

-

-

Characterization:

-

The structure and purity of the synthesized bufuralol-d9 should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Stage 2: Synthesis of this compound

The second stage involves the selective oxidation of the benzylic C-H bond at the 1'-position of the ethyl group of bufuralol-d9. Several methods for benzylic oxidation are reported in the literature, ranging from strong oxidants to more selective catalytic systems. A method employing a milder, more selective oxidant is preferable to avoid over-oxidation or degradation of the starting material.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Bufuralol-d9

-

Bis(methanesulfonyl) peroxide (or other suitable selective oxidant)

-

Copper(I) acetate (B1210297)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hexafluoroisopropanol (HFIP) and water

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve bufuralol-d9 (1 equivalent) and copper(I) acetate (0.1 equivalents) in anhydrous DCM.

-

To this solution, add bis(methanesulfonyl) peroxide (1.2 equivalents) portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.

-

Upon completion of the intermediate mesylate formation, the reaction is quenched, and the solvent is removed.

-

The crude mesylate is then dissolved in a mixture of HFIP and water and stirred to effect hydrolysis to the alcohol.

-

The product is extracted, and the organic layer is dried and concentrated.

-

Purification of the crude product is performed by preparative high-performance liquid chromatography (HPLC) to yield this compound.

-

-

Characterization:

-

The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by HPLC.

-

Biological Pathway: Metabolism of Bufuralol

The primary metabolic pathway of bufuralol in humans is the hydroxylation at the 1'-position of the ethyl side chain, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][2][3][4] This metabolic conversion is a key determinant of the drug's pharmacokinetic profile and can exhibit significant inter-individual variability due to genetic polymorphisms in the CYP2D6 gene.

Caption: Metabolic conversion of Bufuralol.

Analytical Data

The following table summarizes representative analytical data for this compound. Note that specific spectral data may vary slightly depending on the instrumentation and experimental conditions.

| Analytical Technique | Expected Data |

| ¹H NMR | Absence of signals corresponding to the tert-butyl protons. Complex multiplets for the aromatic and aliphatic protons of the bufuralol core structure. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the bufuralol core. The signals for the deuterated tert-butyl carbons will be significantly attenuated or absent. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition of C₁₆H₁₄D₉NO₃. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass. |

| HPLC Purity | A single major peak with a purity of ≥95% as determined by peak area integration. |

Conclusion

The synthesis of this compound is a crucial process for the generation of a high-purity internal standard essential for modern drug development and clinical research. While a publicly available, step-by-step synthesis protocol is not available, this guide provides a scientifically sound and plausible synthetic strategy based on established chemical transformations. The detailed experimental protocols for the synthesis of bufuralol-d9 and its subsequent selective oxidation to this compound offer a solid foundation for researchers to produce this vital analytical tool. The successful synthesis and characterization of this compound will undoubtedly facilitate more accurate and reliable bioanalytical studies of bufuralol and its metabolism.

References

- 1. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic method of deuterium-labeled D9-clenbuterol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The elusive reaction mechanism of Mn(ii)-mediated benzylic oxidation of alkylarene by H2O2: a gem-diol mechanism or a dual hydrogen abstraction mechanism? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. scbt.com [scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1'-Hydroxy bufuralol-d9: Physical Properties, Metabolism, and Analytical Protocols

Introduction

This compound is the deuterated stable isotope-labeled form of 1'-Hydroxy bufuralol (B1668043), the primary metabolite of the β-adrenergic blocker, bufuralol. Its principal application in biomedical and pharmaceutical research is as an internal standard for the precise quantification of 1'-Hydroxy bufuralol in biological matrices during pharmacokinetic, drug metabolism, and toxicological studies.[1][2][3] The deuteration enhances its mass spectrometric detection, allowing for clear differentiation from the endogenous, unlabeled metabolite.[2] This technical guide provides a comprehensive overview of the physical properties, metabolic pathways, and detailed experimental protocols relevant to the use of this compound.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This information is critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | α2-[[(1,1-(Dimethylethyl-d9))amino]methyl]-α7-methyl-2,7-benzofurandimethanol | [4][5] |

| CAS Number | 1185069-74-2 | [1][2][4][5][6] |

| Molecular Formula | C₁₆H₁₄D₉NO₃ | [4][5][6] |

| Molecular Weight | 286.41 g/mol | [4][5][6] |

| Appearance | Off-White to Pale Yellow Low Melting Solid or White to off-white crystalline powder | [1][4] |

| Melting Point | Approximately 110-115 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and ether. | [1] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [4] |

Metabolic Pathway of Bufuralol

Bufuralol undergoes extensive metabolism in vivo, with the primary reaction being the hydroxylation at the 1'-position to form 1'-Hydroxy bufuralol. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, making bufuralol a prototypic substrate for assessing CYP2D6 activity.[7][8] Other cytochrome P450 isoforms, such as CYP2C19 and CYP1A2, have also been shown to contribute to a lesser extent to the formation of 1'-Hydroxy bufuralol.[7][8]

Experimental Protocols

The quantification of 1'-Hydroxy bufuralol is crucial for studies investigating CYP2D6 activity and the pharmacokinetics of bufuralol. Below are detailed methodologies for its analysis.

In Vitro Bufuralol 1'-Hydroxylase Assay

This protocol is adapted for determining the rate of 1'-Hydroxy bufuralol formation in human liver microsomes.

1. Materials and Reagents:

-

Human liver microsomes

-

Bufuralol hydrochloride

-

This compound (as internal standard)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Perchloric acid

-

Ice-cold quench solution (e.g., acetonitrile or methanol)

2. Incubation Procedure:

-

Prepare a reaction mixture containing human liver microsomes (0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding bufuralol at various concentrations (e.g., 1-500 µM).

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold quench solution containing this compound as the internal standard.

-

Centrifuge the samples to precipitate proteins (e.g., 14,000 x g for 10 minutes).

-

Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Quantification of 1'-Hydroxy bufuralol

1. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

2. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

1'-Hydroxy bufuralol: Precursor ion (Q1) m/z 278.2 -> Product ion (Q3) m/z 187.1

-

This compound: Precursor ion (Q1) m/z 287.2 -> Product ion (Q3) m/z 196.1

-

-

Data Analysis: The concentration of 1'-Hydroxy bufuralol is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a standard curve.

Applications in Research

This compound is an indispensable tool for:

-

Pharmacokinetic Studies: Accurately determining the formation and elimination kinetics of the primary metabolite of bufuralol.[1]

-

Drug-Drug Interaction Studies: Assessing the inhibitory or inductive effects of new chemical entities on CYP2D6 activity by measuring changes in 1'-Hydroxy bufuralol formation.

-

Phenotyping Studies: Characterizing the metabolic activity of CYP2D6 in different populations or individuals.[2]

-

Metabolite Identification: Serving as a reference standard to confirm the identity of 1'-Hydroxy bufuralol in complex biological samples.

Safety and Handling

Due to the lack of specific toxicological data for this compound, it should be handled with care in a laboratory setting.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation.[1]

References

- 1. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determined of bufuralol and its metabolites in plasma by mass fragmentography and by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1'-Hydroxy bufuralol-d9 as a Key Metabolite and Internal Standard in CYP2D6 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1'-Hydroxy bufuralol-d9, a deuterated metabolite of bufuralol (B1668043), and its critical role in the study of Cytochrome P450 2D6 (CYP2D6). Bufuralol is a well-established probe substrate for assessing CYP2D6 activity, and its major metabolite, 1'-Hydroxy bufuralol, is a primary indicator of this enzyme's function. The use of a stable isotope-labeled internal standard, this compound, is paramount for achieving accurate and precise quantification in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will delve into the quantitative data, experimental protocols, and essential workflows relevant to the application of this compound in drug metabolism and pharmacokinetic studies.

Quantitative Data: Kinetic Parameters of Bufuralol 1'-Hydroxylation by CYP2D6 Variants

The formation of 1'-Hydroxy bufuralol is a key indicator of CYP2D6 enzymatic activity. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the efficiency of this metabolic conversion. Genetic polymorphisms in the CYP2D6 gene can lead to the expression of enzyme variants with altered catalytic activity, impacting drug metabolism and response in individuals. The following table summarizes the kinetic parameters for bufuralol 1'-hydroxylation by wild-type CYP2D6 and several common allelic variants.

| CYP2D6 Variant | Km (μM) | Vmax (pmol/min/pmol P450) | Vmax/Km (Efficiency) |

| CYP2D6.1 (Wild-Type) | 12.8 ± 1.1 | 16.5 ± 0.3 | 1.29 |

| CYP2D6.34 | 12.3 ± 2.6 | 8.8 ± 0.5 | 0.72 |

| CYP2D6.17-2 | 22.8 ± 3.9 | 6.5 ± 0.4 | 0.28 |

| CYP2D6.17-3 | 16.9 ± 3.4 | 6.1 ± 0.4 | 0.36 |

| CYP2D6.53 | 6.7 ± 1.1 | 75.3 ± 4.3 | 11.24 |

| Thr309Ala Mutant | 14.1 ± 2.4 | 13.9 ± 0.8 | 0.99 |

Data compiled from studies on purified, recombinant CYP2D6 enzymes. Values are presented as mean ± standard deviation where available.[1]

Experimental Protocols

Accurate determination of CYP2D6 activity relies on well-defined and robust experimental protocols. The following sections detail the methodologies for in vitro CYP2D6 activity assays and the subsequent sample preparation for LC-MS/MS analysis, incorporating this compound as an internal standard.

In Vitro CYP2D6 Incubation for Bufuralol 1'-Hydroxylation

This protocol describes a typical incubation procedure for assessing the metabolic activity of purified CYP2D6 enzymes or human liver microsomes (HLMs) with bufuralol as the substrate.

Materials:

-

Purified recombinant CYP2D6 enzyme or human liver microsomes (HLMs)

-

Cytochrome P450 reductase (if using recombinant enzyme)

-

1,2-didodecanoyl-sn-glycero-3-phosphocholine (DLPC) phospholipids (B1166683) (for reconstitution of recombinant enzyme)

-

Bufuralol stock solution (in a suitable solvent like methanol (B129727) or DMSO)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH-regenerating system:

-

Solution A: Glucose-6-phosphate (G6P) and NADP+

-

Solution B: Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

Incubator or shaking water bath (37°C)

-

Microcentrifuge tubes or 96-well plates

Procedure:

-

Enzyme Preparation (for recombinant CYP2D6):

-

On ice, combine the purified CYP2D6 enzyme (to a final concentration of 0.2 µM), cytochrome P450 reductase (0.4 µM), and freshly sonicated DLPC phospholipids (30 µM).

-

Allow the mixture to reconstitute for 10 minutes at room temperature.[1]

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube or well of a 96-well plate, add the following in order:

-

Potassium phosphate buffer (to bring the final volume to 100 µL)

-

Reconstituted CYP2D6 enzyme mixture or HLM suspension.

-

Bufuralol solution to achieve the desired final substrate concentration (e.g., ranging from 0 to 600 µM for kinetic studies).[1]

-

-

-

Pre-incubation:

-

Pre-incubate the reaction mixture for 3-5 minutes in a shaking water bath at 37°C to bring the components to the reaction temperature.[1]

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH-regenerating system (e.g., 5 mM glucose 6-phosphate, 0.5 mM NADP+, and 0.5 U/ml glucose-6-phosphate dehydrogenase).[1]

-

-

Incubation:

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or methanol. This step also serves to precipitate the proteins.

-

Sample Preparation for LC-MS/MS Analysis using Protein Precipitation

This protocol details the preparation of the incubation samples for analysis, incorporating the deuterated internal standard.

Materials:

-

Terminated incubation samples

-

This compound internal standard (IS) working solution (in acetonitrile or methanol)

-

Microcentrifuge

-

Autosampler vials or 96-well plate for LC-MS/MS analysis

Procedure:

-

Addition of Internal Standard:

-

Vortexing:

-

Vortex the mixture vigorously for at least 20 seconds to ensure thorough mixing and complete protein precipitation.[4]

-

-

Centrifugation:

-

Supernatant Transfer:

-

Carefully transfer the clear supernatant to a new autosampler vial or a well in a 96-well plate.[5]

-

-

Analysis:

-

The samples are now ready for injection into the LC-MS/MS system.

-

Mandatory Visualizations

Metabolic Pathway of Bufuralol to 1'-Hydroxy bufuralol

Metabolic conversion of bufuralol by CYP2D6.

Experimental Workflow for In Vitro CYP2D6 Activity Assay

Workflow for CYP2D6 activity assessment.

Logic of a Deuterated Internal Standard in Bioanalysis

How deuterated standards ensure accuracy.

References

- 1. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (D-IS) in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow—from sample preparation to detection—thereby correcting for a multitude of potential errors.[1]

Core Principles and Overarching Advantages

The fundamental principle behind using a D-IS is that it will experience nearly the same analytical variations as the target analyte.[1] By adding a known concentration of the D-IS to a sample at the earliest stage of processing, the ratio of the analyte's signal to the D-IS signal is used for quantification. This ratiometric measurement effectively normalizes for variations, leading to significantly improved data quality.

The primary advantages of employing deuterium-labeled internal standards include:

-

Correction for Matrix Effects : Biological matrices (e.g., plasma, urine, tissue homogenates) are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source.[2] Since a D-IS ideally co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

-

Compensation for Variability in Sample Preparation : Steps such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can have incomplete and variable analyte recovery.[2] A deuterated IS, added before these steps, accounts for these losses.[2][3]

-

Correction for Instrumental Variability : Fluctuations in injection volume, ionization efficiency, and detector response can all introduce errors.[2] The use of an IS mitigates the impact of this instrumental drift.[2]

Quantitative Data Presentation: The Impact of D-IS

The use of a stable isotope-labeled internal standard demonstrably improves assay performance compared to structural analogs or methods without an internal standard. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Assay Precision (%CV) with Different Internal Standards

| Analyte | Internal Standard Type | Low QC (%CV) | Mid QC (%CV) | High QC (%CV) | Reference |

| Sirolimus | Analog IS | 7.6% - 9.7% | 7.6% - 9.7% | 7.6% - 9.7% | [2] |

| Sirolimus | Deuterium-Labeled IS | 2.7% - 5.7% | 2.7% - 5.7% | 2.7% - 5.7% | [2] |

| Everolimus (B549166) | Analog IS (32-desmethoxyrapamycin) | 4.3% - 7.2% | 4.3% - 7.2% | 4.3% - 7.2% | [4] |

| Everolimus | Deuterium-Labeled IS (everolimus-d4) | 4.3% - 7.2% | 4.3% - 7.2% | 4.3% - 7.2% | [4] |

| Immunosuppressants (Tacrolimus, Sirolimus, Everolimus, Ciclosporin A) | Analog IS | < 10% (Within-day), < 8% (Between-day) | < 10% (Within-day), < 8% (Between-day) | < 10% (Within-day), < 8% (Between-day) | [5] |

| Immunosuppressants (Tacrolimus, Sirolimus, Everolimus, Ciclosporin A) | Isotopically Labeled IS | < 10% (Within-day), < 8% (Between-day) | < 10% (Within-day), < 8% (Between-day) | < 10% (Within-day), < 8% (Between-day) | [5] |

Note: In some cases, like the everolimus study, both analog and D-IS provided acceptable precision within regulatory limits, but SILs are still preferred for their ability to track the analyte more effectively.[4][5]

Table 2: Comparison of Assay Accuracy (%Bias or %Recovery) with Different Internal Standards

| Analyte | Internal Standard Type | Accuracy/Bias | Reference |

| Kahalalide F | Analog IS | 96.8% (Mean Bias) | [2][6] |

| Kahalalide F | Deuterium-Labeled IS | 100.3% (Mean Bias) | [2][6] |

| Nintedanib | Deuterium-Labeled IS (NIN-d3) | 102.2% - 107.3% (at LLOQ) | [7] |

| BIBF 1202 (Metabolite) | Deuterium-Labeled IS (NIN-d3) | 98.0% - 101.8% (at LLOQ) | [7] |

Potential Challenges and Considerations

While powerful, D-IS are not without potential pitfalls that require careful consideration during method development and validation.

The Deuterium Isotope Effect

The substitution of a light hydrogen atom (¹H) for a heavier deuterium atom (²H) can slightly alter the physicochemical properties of a molecule. This is known as the Deuterium Isotope Effect .

-

Kinetic Isotope Effect (KIE) : The C-D bond is stronger than the C-H bond. This can slow down reactions where C-H bond cleavage is the rate-determining step, a principle sometimes used intentionally in drug design to slow metabolism.[8]

-

Chromatographic Isotope Effect (CIE) : More relevant to bioanalysis, the differences in bond energy and molecular volume can cause the deuterated standard to have slightly different retention times than the analyte, typically eluting earlier in reversed-phase chromatography.[9][10] If this separation is significant, the analyte and the D-IS may experience different matrix effects at different points in the elution profile, compromising quantification.[9]

Table 3: Quantitative Data on Chromatographic Isotope Effect (Retention Time Shift)

| Analyte Pair | Chromatography Mode | Retention Time Shift (Analyte tR - D-IS tR) | Comments | Reference |

| Dimethyl-labeled Peptides | Reversed-Phase LC | Median shift of 2.9 seconds | Deuterated peptides elute earlier. | [10] |

| Dimethyl-labeled Peptides | Capillary Zone Electrophoresis | Median shift of 0.12 seconds | Negligible isotopic shift observed. | [10] |

| Olanzapine (B1677200) / Olanzapine-d3 | Normal-Phase LC | 0.06 minutes | Separation was achieved. | [8] |

| Des-methyl olanzapine / DES-d8 | Normal-Phase LC | 0.12 minutes | Larger resolution than the olanzapine pair. | [8] |

Label Stability and Position

The position of the deuterium label is critical. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can be susceptible to back-exchange with protons from the solvent or matrix.[2] This can compromise the integrity of the standard. Therefore, labels should be placed in chemically stable positions.

Isotopic Purity and Cross-Contribution

The D-IS should have high isotopic purity. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[2] During method validation, crosstalk experiments are mandatory to ensure that the signal from the analyte does not interfere with the D-IS, and vice versa.[11]

Experimental Protocols

Adherence to validated protocols is crucial for reproducible results. The following sections provide detailed, generalized methodologies for common sample preparation techniques using a deuterium-labeled internal standard.

Mandatory Visualization: Workflows and Logic

Caption: General bioanalytical workflow using a deuterium-labeled internal standard.

Caption: Logical diagram illustrating correction for matrix effects by a D-IS.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid method for removing the bulk of proteins from biological samples like plasma or serum.

-

Aliquoting : Transfer 100 µL of the biological matrix (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[12][13]

-

Internal Standard Spiking : Add 20-50 µL of the D-IS working solution (at a fixed, optimized concentration) to each tube.[12][14]

-

Precipitation : Add 300-800 µL of a cold organic solvent (typically acetonitrile (B52724) or methanol) to each tube. The ratio of solvent to sample is a critical parameter to optimize (e.g., 3:1 or 8:1 v/v).[12][15]

-

Mixing : Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[12]

-

Centrifugation : Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.[13]

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or 96-well plate, avoiding disturbance of the protein pellet.

-

Evaporation & Reconstitution (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution. This step concentrates the analyte and removes the harsh organic solvent.

-

Analysis : Inject the final sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase).

-

Aliquoting : Transfer 100 µL of the biological matrix into a clean glass or polypropylene (B1209903) tube.[14]

-

Internal Standard Spiking : Add a fixed volume (e.g., 50 µL) of the D-IS working solution.[14]

-

pH Adjustment (Optional) : Add a buffer (e.g., 50 µL of 1 M ammonium (B1175870) formate) to adjust the pH of the aqueous sample, ensuring the analyte is in a neutral, unionized state to maximize partitioning into the organic solvent.[14]

-

Extraction Solvent Addition : Add a specific volume (e.g., 650 µL) of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).[14][16]

-

Mixing : Cap the tubes and mix vigorously (e.g., shake for 20 minutes) to facilitate the transfer of the analyte from the aqueous to the organic phase.[14]

-

Phase Separation : Centrifuge the tubes at a moderate speed for 5-10 minutes to achieve a clean separation of the two liquid layers.[16]

-

Organic Layer Transfer : Carefully aspirate the organic layer (typically the upper layer) and transfer it to a new clean tube, being careful not to draw any of the aqueous phase.[14]

-

Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen, often with gentle heating (e.g., 40°C).[14]

-

Reconstitution : Reconstitute the dried residue in a known volume (e.g., 200 µL) of a mobile phase-compatible solution.[14]

-

Analysis : Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.

-

Sample Pre-treatment :

-

Aliquot 500 µL of the biological matrix into a tube.

-

Add a fixed volume of the D-IS working solution.

-

Dilute the sample with an aqueous solution (e.g., 500 µL of 4% phosphoric acid) to reduce viscosity and ensure proper binding to the SPE sorbent.[17]

-

-

SPE Cartridge Conditioning : Pass 1 mL of methanol (B129727) through the SPE cartridge to activate the sorbent.[17]

-

SPE Cartridge Equilibration : Pass 1 mL of deionized water (or an equilibration buffer) through the cartridge to prepare it for the aqueous sample.[17]

-

Sample Loading : Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.[17]

-

Washing :

-

Elution : Elute the analyte and D-IS from the sorbent using a small volume (e.g., 500 µL) of an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

-

Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.[17]

-

Analysis : Inject the final sample into the LC-MS/MS system.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis, offering a reliable means to correct for analytical variability and ensure accurate results.[1] Their ability to closely mimic the behavior of the target analyte makes them superior to structural analogs for compensating for matrix effects and variations in sample recovery.[2][6] However, a thorough understanding of their synthesis, the criteria for a high-quality standard, and potential challenges—such as the chromatographic isotope effect and label instability—is essential for any researcher. By carefully considering these factors and implementing rigorous validation procedures as outlined by guidelines like the ICH M10, the full potential of deuterium-labeled internal standards can be realized, leading to high-quality, reproducible data in drug development and other critical areas of scientific research.[11][18]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 14. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 17. benchchem.com [benchchem.com]

- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Strategic Advantage of 1'-Hydroxy Bufuralol-d9 in Preclinical and Clinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise quantification of metabolic pathways is paramount. The deuterium-labeled internal standard, 1'-Hydroxy bufuralol-d9, has emerged as an indispensable tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics, and toxicological studies. Its primary application lies in enhancing the accuracy and reliability of bioanalytical methods, most notably in the characterization of Cytochrome P450 2D6 (CYP2D6) enzyme activity, a critical factor in the metabolism of a significant portion of clinically used drugs.

Core Benefits in Research Applications

This compound is a deuterated analog of 1'-hydroxy bufuralol (B1668043), the principal metabolite of bufuralol. The introduction of nine deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification.[1] Its utility stems from several key advantages:

-

Enhanced Analytical Accuracy: As an internal standard, this compound is added to biological samples at a known concentration prior to sample preparation and analysis.[1] Because it is structurally and chemically almost identical to the analyte of interest (1'-hydroxy bufuralol), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the analyte.[1]

-

Reliable CYP2D6 Phenotyping: Bufuralol is a well-established probe substrate for determining the activity of the highly polymorphic CYP2D6 enzyme.[2][3][4] The rate of formation of 1'-hydroxy bufuralol is a direct measure of CYP2D6 metabolic function.[3][5][6] By using this compound as an internal standard in LC-MS/MS assays, researchers can accurately quantify the levels of the 1'-hydroxy bufuralol metabolite, enabling the precise phenotyping of individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates.[7] This information is crucial for predicting drug efficacy and the risk of adverse drug reactions.

-

Facilitation of Pharmacokinetic and Drug-Drug Interaction Studies: The accurate measurement of bufuralol and its metabolites is essential in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.[1] Furthermore, in drug-drug interaction studies, this compound aids in quantifying the inhibitory or inducing effects of new chemical entities on CYP2D6 activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in research, including LC-MS/MS method validation and kinetic parameters of bufuralol 1'-hydroxylation by various CYP2D6 alleles.

Table 1: LC-MS/MS Method Validation for 1'-Hydroxybufuralol Quantification [2]

| Parameter | Value |

| Linearity Range | 50 - 2000 ng/mL |

| Intra-day Precision (CV%) | < 11% |

| Inter-day Precision (CV%) | < 12% |

| Accuracy | 93 - 114% |

Table 2: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Different CYP2D6 Allelic Variants [6]

| CYP2D6 Allele | Km (μM) | vmax (pmol/min/pmol 2D6) |

| 1 (Wild Type) | 10.3 ± 1.5 | 13.3 ± 0.6 |

| 34 | 12.8 ± 3.4 | 10.4 ± 1.0 |

| 17-2 | 16.9 ± 3.9 | 8.9 ± 0.8 |

| 17-3 | 16.2 ± 3.6 | 9.0 ± 0.8 |

| *53 | 4.3 ± 0.9 | 24.2 ± 1.6 |

| Thr309Ala | 11.2 ± 2.6 | 12.1 ± 1.0 |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to determine CYP2D6 activity using bufuralol as a probe substrate and this compound as an internal standard.

Protocol: In Vitro CYP2D6 Activity Assay in Human Liver Microsomes

1. Materials and Reagents:

-

Human Liver Microsomes (HLMs)

-

Bufuralol hydrochloride

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Purified water (LC-MS grade)

2. Preparation of Solutions:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of bufuralol hydrochloride in purified water.

-

Internal Standard Working Solution: Prepare a 1 µM working solution of this compound in 50% acetonitrile/water.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions.

3. Incubation Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes on ice. For each reaction, add the following in order:

-

Potassium phosphate buffer (to make up the final volume to 200 µL)

-

Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

-

Bufuralol (substrate, final concentration range typically 1-100 µM)

-

-

Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard (this compound at a final concentration of, for example, 100 nM).

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

-

1'-Hydroxy bufuralol: Monitor the transition from the parent ion (m/z) to a specific product ion (m/z).

-

This compound: Monitor the transition from its unique parent ion (m/z) to a specific product ion (m/z).

-

5. Data Analysis:

-

Integrate the peak areas for both 1'-hydroxy bufuralol and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of 1'-hydroxy bufuralol in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

Visualizations

Metabolic Pathway of Bufuralol

Caption: Metabolic conversion of Bufuralol to 1'-Hydroxy bufuralol by CYP2D6.

Experimental Workflow for CYP2D6 Activity Assay

Caption: General workflow for an in vitro CYP2D6 activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]

1'-Hydroxy bufuralol-d9 safety and handling

An In-depth Technical Guide on the Safety and Handling of 1'-Hydroxy bufuralol-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for this compound, a deuterated metabolite of Bufuralol (B1668043) used in scientific research. The information is intended for a technical audience and consolidates available data on its properties, safety, and handling, with a focus on laboratory best practices.

Chemical and Physical Properties

This compound is the major metabolite of Bufuralol, a β-adrenergic blocker. The deuterated form is primarily utilized as a stable isotope-labeled internal standard or tracer in pharmacokinetic and metabolic studies.[1][2]

| Property | Value | Reference |

| Chemical Name | α2-[[(1,1-(Dimethylethyl-d9))amino]methyl]-α7-methyl-2,7-benzofurandimethanol | [3] |

| CAS Number | 1185069-74-2 | [4] |

| Molecular Formula | C₁₆H₁₄D₉NO₃ | [4] |

| Molecular Weight | 286.41 g/mol | [4] |

| Appearance | Off-White to Pale Yellow Low Melting Solid | [3] |

| Purity | >95% (HPLC) | [4] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and ether. | [2] |

Safety and Toxicology

2.1 GHS Classification (for non-deuterated 1'-Hydroxy bufuralol)

| Hazard Class | Hazard Statement |

| Acute toxicity - oral 4 | H302: Harmful if swallowed |

Source: Safety Data Sheet for 1'-hydroxy Bufuralol.[5]

2.2 General Safety Precautions

Due to the lack of specific toxicological data for the deuterated compound, it is recommended to handle this compound as a potentially hazardous substance.[2] Standard laboratory safety procedures should be strictly followed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

-

Ingestion: Do not eat, drink, or smoke in areas where the compound is handled.[5] The non-deuterated form is classified as harmful if swallowed.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Storage Condition | Duration |

| -20°C | 3 years (in pure form) |

| -80°C | 6 months (in solvent) |

| -20°C | 1 month (in solvent) |

Source: MedChemExpress.[1]

One supplier also recommends storage at 2-8°C, noting that the compound is hygroscopic and should be kept under an inert atmosphere.[3]

Metabolic Pathway of Bufuralol

Bufuralol undergoes extensive metabolism in humans, primarily through oxidation reactions mediated by the Cytochrome P450 (CYP) enzyme system. The formation of 1'-Hydroxy bufuralol is the principal metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for the Use of 1'-Hydroxy bufuralol-d9 in LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Hydroxy bufuralol (B1668043) is the primary metabolite of bufuralol, a selective beta-adrenoceptor antagonist. The formation of 1'-Hydroxy bufuralol is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, making it a widely used and reliable probe for assessing CYP2D6 activity in in vitro and in vivo drug metabolism studies.[1] Accurate quantification of 1'-Hydroxy bufuralol is crucial for determining CYP2D6 inhibition or induction potential of new chemical entities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drug metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS analysis as it compensates for variability in sample preparation, chromatography, and ionization.[2] 1'-Hydroxy bufuralol-d9, a deuterated analog of 1'-Hydroxy bufuralol, is an ideal internal standard for this application, ensuring high accuracy and precision in quantitative assays.

These application notes provide a detailed protocol for the quantification of 1'-Hydroxy bufuralol in human liver microsomes using a validated LC-MS/MS method with this compound as the internal standard.

Signaling Pathway: Bufuralol Metabolism by CYP2D6

The metabolic pathway of bufuralol to 1'-Hydroxy bufuralol is a single-step hydroxylation reaction catalyzed by CYP2D6.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conducting a CYP2D6 inhibition assay using bufuralol as the probe substrate and quantifying the formation of 1'-Hydroxy bufuralol.

Materials and Reagents

-

Test Compound: Potential CYP2D6 inhibitor.

-

Substrate: Bufuralol hydrochloride.

-

Metabolite Standard: 1'-Hydroxy bufuralol.

-

Internal Standard: this compound.

-

Biological Matrix: Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

Quenching Solution: Acetonitrile (B52724), ice-cold, containing the internal standard (this compound).

-

LC-MS Grade Solvents: Acetonitrile, methanol (B129727), water, and formic acid.

Experimental Workflow

The overall workflow for the CYP2D6 inhibition assay and sample analysis is depicted below.

Detailed Protocol: CYP2D6 Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of bufuralol in a suitable solvent (e.g., methanol or water).

-

Prepare stock solutions of the test compound in a solvent that is compatible with the incubation mixture (e.g., DMSO, methanol), ensuring the final solvent concentration in the incubation is low (typically <1%).

-

Prepare a working solution of this compound in ice-cold acetonitrile (e.g., 50 ng/mL). This will serve as the quenching and internal standard solution.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer (pH 7.4, final concentration 100 mM), and the test compound at various concentrations.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.[3]

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a fixed volume of ice-cold acetonitrile containing this compound. A common ratio is 2:1 or 3:1 (acetonitrile:incubation volume).[4]

-

Vortex the samples vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[3][4]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

LC-MS/MS Method

The following are typical starting conditions for an LC-MS/MS method. These should be optimized for the specific instrument being used.

Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at low %B, ramp to high %B to elute the analyte, then return to initial conditions for re-equilibration. |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1'-Hydroxy bufuralol | 278.2 | 187.1 | 15 - 25 |

| This compound | 287.2 | 196.1 | 15 - 25 |

Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer used.

Data Presentation

The quantitative data from the analysis should be compiled into clear and structured tables for easy interpretation and comparison.

Table 1: Method Validation Summary

This table summarizes the typical performance characteristics of a validated LC-MS/MS method for 1'-Hydroxy bufuralol.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect | Minimal |

| Recovery | Consistent and reproducible |

Data compiled from representative LC-MS/MS validation studies.[4][5]

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 5,234 | 1,012,345 | 0.0052 |

| 5 | 26,170 | 1,005,890 | 0.0260 |

| 10 | 51,980 | 1,021,560 | 0.0509 |

| 50 | 258,900 | 1,015,780 | 0.255 |

| 100 | 515,600 | 1,009,870 | 0.511 |

| 500 | 2,598,000 | 1,018,450 | 2.551 |

| 1000 | 5,210,000 | 1,011,230 | 5.152 |

Table 3: Quality Control (QC) Sample Analysis

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, n=6) | Precision (%CV) | Accuracy (% Bias) |

| Low (LQC) | 3 | 2.91 | 4.5 | -3.0 |

| Medium (MQC) | 80 | 83.2 | 3.1 | 4.0 |

| High (HQC) | 800 | 789.6 | 2.8 | -1.3 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1'-Hydroxy bufuralol in biological matrices by LC-MS/MS. The detailed protocol and method parameters provided in these application notes serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics to accurately assess CYP2D6 activity. The high degree of accuracy and precision achievable with this method is essential for making informed decisions during drug development.

References

- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Metabolism of Bufuralol to 1'-Hydroxybufuralol

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for an in vitro metabolism assay to characterize the enzymatic kinetics of bufuralol (B1668043) 1'-hydroxylation, a key metabolic pathway primarily mediated by the cytochrome P450 enzyme CYP2D6. Bufuralol is a well-established probe substrate for CYP2D6, and its metabolite, 1'-hydroxybufuralol (B194460), is a critical analyte for assessing enzyme activity.[1] This protocol is essential for drug development professionals and researchers studying drug-drug interactions, pharmacogenetics, and enzyme inhibition/induction. The deuterated internal standard, 1'-Hydroxy bufuralol-d9, is employed for accurate quantification of the metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The assay involves incubating bufuralol with a metabolically active in vitro system, such as human liver microsomes (HLM), S9 fractions, or recombinant human CYP2D6 enzymes.[2][3] The reaction is initiated by the addition of the cofactor NADPH.[4][5] During incubation, CYP2D6 hydroxylates bufuralol at the 1'-position to form 1'-hydroxybufuralol. The reaction is then terminated, and the sample is processed to extract the analyte. Quantification of the formed 1'-hydroxybufuralol is achieved using a validated LC-MS/MS method, with 1'-hydroxybufuralol-d9 serving as the internal standard to correct for matrix effects and variability in sample processing.

Materials and Reagents

| Material/Reagent | Supplier | Catalog No. |

| Bufuralol HCl | Sigma-Aldrich | B109 |

| 1'-Hydroxybufuralol | Toronto Research Chemicals | H941555 |

| 1'-Hydroxybufuralol-d9 | Toronto Research Chemicals | H941557 |

| Human Liver Microsomes (pooled) | Corning/BioIVT | Various |

| Recombinant human CYP2D6 | Corning/BioIVT | Various |

| NADPH, tetra(cyclohexylammonium) salt | Sigma-Aldrich | N1630 |

| Potassium Phosphate Buffer (0.5 M, pH 7.4) | In-house preparation | - |

| Acetonitrile (LC-MS grade) | Fisher Scientific | A955 |

| Formic Acid (LC-MS grade) | Fisher Scientific | A117 |

| Water (LC-MS grade) | Fisher Scientific | W6 |

| 96-well incubation plates | VWR | 82050-744 |

| 96-well collection plates | VWR | 40002-032 |

Experimental Workflow

References

- 1. Pinoline may be used as a probe for CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaron.com [pharmaron.com]

Application of 1'-Hydroxy Bufuralol-d9 in Toxicology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of toxicology and drug development, understanding the metabolic fate of xenobiotics is paramount to assessing their safety and efficacy. Cytochrome P450 (CYP) enzymes, particularly the highly polymorphic CYP2D6 isoform, play a critical role in the metabolism of a vast array of drugs. Bufuralol (B1668043) is a well-established probe substrate for CYP2D6, and its primary metabolite, 1'-Hydroxy bufuralol, serves as a key biomarker for CYP2D6 activity. To ensure the accuracy and precision of quantitative bioanalytical methods, stable isotope-labeled internal standards are indispensable. 1'-Hydroxy bufuralol-d9 is the deuterium-labeled analog of 1'-Hydroxy bufuralol, making it the gold standard internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays in toxicology research.[1][2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in toxicological studies, focusing on the assessment of CYP2D6 inhibition and in vitro cytotoxicity.

Application Notes

Internal Standard for Accurate Quantification in CYP2D6 Phenotyping and Inhibition Assays

The primary and most critical application of this compound is as an internal standard (IS) in LC-MS/MS methods to quantify the formation of 1'-Hydroxy bufuralol.[2] Due to its structural identity with the analyte, this compound co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. However, its increased mass allows for distinct detection by the mass spectrometer. This co-analytical behavior enables precise correction for variability during sample preparation, injection, and analysis, leading to highly accurate and reliable quantification of CYP2D6 activity.

Tool for In Vitro Drug-Drug Interaction (DDI) Studies

A significant area of toxicology is the prediction of drug-drug interactions. Many new chemical entities (NCEs) may act as inhibitors of CYP2D6, leading to potentially toxic accumulation of co-administered drugs that are metabolized by this enzyme. In vitro CYP2D6 inhibition assays using human liver microsomes (HLMs) are a cornerstone of preclinical safety assessment. In these assays, bufuralol is used as the substrate, and the formation of 1'-Hydroxy bufuralol is measured in the presence and absence of the test compound. The use of this compound as an IS is essential for generating the high-quality data needed to determine key inhibitory parameters such as IC50 and Ki values.

Application in Pharmacokinetic and Metabolite Profiling Studies

Beyond in vitro assays, this compound can be utilized in pharmacokinetic (PK) studies to accurately track the formation and elimination of the 1'-Hydroxy bufuralol metabolite in vivo. While the deuterated standard itself is not administered, it is crucial for the bioanalytical method used to measure the metabolite concentrations in plasma, urine, or other biological matrices. This allows for a comprehensive understanding of how a co-administered drug might affect the metabolism of a CYP2D6 substrate in a living system.

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Bufuralol 1'-Hydroxylation by CYP2D6 Variants

This table summarizes the kinetic parameters for the formation of 1'-Hydroxy bufuralol by different CYP2D6 allelic variants, highlighting the impact of genetic polymorphism on drug metabolism.

| CYP2D6 Variant | K_m_ (µM) | V_max_ (pmol/min/pmol P450) | Intrinsic Clearance (V_max_/K_m_) | Reference |

| CYP2D6.1 (Wild Type) | 2.5 ± 0.4 | 2.5 ± 0.1 | 1.0 | [4] |

| CYP2D6.17 | 5.1 ± 1.2 | 1.2 ± 0.1 | 0.24 | [5] |

| CYP2D6.34 | 2.9 ± 0.9 | 1.1 ± 0.1 | 0.38 | [4] |

| CYP2D6.53 | 0.8 ± 0.2 | 7.0 ± 0.5 | 8.75 | [4] |

Data are presented as mean ± standard deviation where available.

Table 2: Inhibition of CYP2D6-Mediated Bufuralol 1'-Hydroxylation by Known Inhibitors

This table provides a compilation of inhibition constants (Ki) and IC50 values for several known CYP2D6 inhibitors, determined using bufuralol as the substrate. Such data is crucial for classifying the inhibitory potential of new drug candidates.

| Inhibitor | Inhibition Type | K_i_ (µM) | IC50 (µM) | Reference |

| Quinidine | Competitive | 0.03 - 0.4 | 0.2 | [6][7] |

| Paroxetine | Mechanism-based | - | 0.1 | [8] |

| Fluoxetine | Competitive | - | 18 - 41 | [6] |

| Sertraline | Competitive | - | 3.2 | [6] |

| Ticlopidine | Competitive | 1.2 | - | [9] |

Note: Inhibition constants can vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes and LC-MS/MS

This protocol describes a standard procedure to determine the IC50 of a test compound for CYP2D6-mediated bufuralol 1'-hydroxylation.

1. Materials and Reagents:

-

Human Liver Microsomes (HLMs)

-

This compound (Internal Standard)

-

Bufuralol (Substrate)

-

Test Compound (Inhibitor)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

96-well plates

-

LC-MS/MS system

2. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in MeOH) and a working solution for spiking (e.g., 100 ng/mL in ACN).

-

Prepare a stock solution of bufuralol (e.g., 10 mM in DMSO) and a working solution in buffer.

-

Prepare serial dilutions of the test compound in buffer.

-

-

Incubation:

-

In a 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

HLMs (final concentration typically 0.1-0.5 mg/mL)

-

Test compound at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold ACN containing the this compound internal standard.

-

Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak area of 1'-Hydroxy bufuralol and this compound.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of 1'-Hydroxy bufuralol to the peak area of this compound.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Protocol 2: General In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake) with Internal Standard Quality Control

This protocol outlines a general method for assessing the cytotoxicity of a compound. While a deuterated standard is not typically used for direct quantification in this type of assay, it can be included as a quality control check for sample processing and analysis if a subsequent LC-MS analysis is performed on the cell lysates or supernatant.

1. Materials and Reagents:

-

Human cell line (e.g., HepG2)

-

Cell culture medium

-

Test Compound

-

Neutral Red solution

-

Lysis buffer

-

96-well cell culture plates

-

Plate reader

-

(Optional) this compound for QC

-

(Optional) LC-MS/MS system

2. Procedure:

-